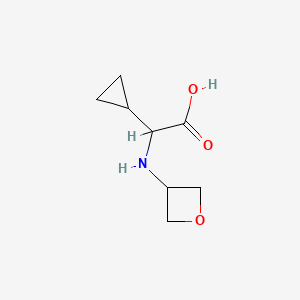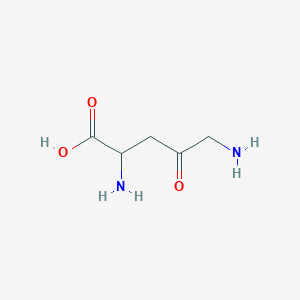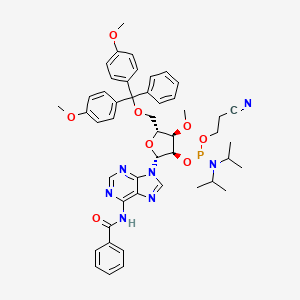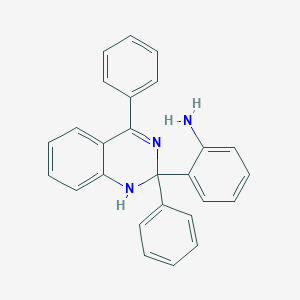
2-(2,4-Diphenyl-1,2-dihydroquinazolin-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Diphenyl-1,2-dihydroquinazolin-2-yl)aniline is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Diphenyl-1,2-dihydroquinazolin-2-yl)aniline typically involves a multi-step process. One common method includes the condensation of isatoic anhydride with aromatic aldehydes and substituted aniline. This reaction is often catalyzed by a Brønsted amino acid ionic liquid, such as prolinium methane sulphonate, under solvent-free conditions . The reaction conditions usually involve heating the mixture at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature and pressure, ensuring consistent product quality. The use of green chemistry principles, such as aqueous media and recyclable catalysts, is also being explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
2-(2,4-Diphenyl-1,2-dihydroquinazolin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert it into dihydroquinazoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the aniline group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinazolinone and dihydroquinazoline derivatives, which have been studied for their biological activities .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-(2,4-Diphenyl-1,2-dihydroquinazolin-2-yl)aniline involves its interaction with specific molecular targets. For instance, its antileishmanial activity is attributed to its binding to the Leishmania major pteridine reductase 1 protein, inhibiting the enzyme’s function and leading to the death of the parasite . The compound’s anticancer properties are believed to result from its ability to interfere with cell signaling pathways, inducing apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
2,3-Dihydroquinazolin-4(1H)-one: This compound shares a similar quinazoline core structure and exhibits comparable biological activities.
2-(4-Fluorophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one: Another derivative with similar pharmacological properties.
Uniqueness
What sets 2-(2,4-Diphenyl-1,2-dihydroquinazolin-2-yl)aniline apart is its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its binding affinity to certain biological targets, making it a promising candidate for drug development .
特性
CAS番号 |
114311-18-1 |
|---|---|
分子式 |
C26H21N3 |
分子量 |
375.5 g/mol |
IUPAC名 |
2-(2,4-diphenyl-1H-quinazolin-2-yl)aniline |
InChI |
InChI=1S/C26H21N3/c27-23-17-9-8-16-22(23)26(20-13-5-2-6-14-20)28-24-18-10-7-15-21(24)25(29-26)19-11-3-1-4-12-19/h1-18,28H,27H2 |
InChIキー |
GFSNUTFWRLWHDX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC(NC3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}phenyl)ethyl]butanamide](/img/structure/B12941214.png)
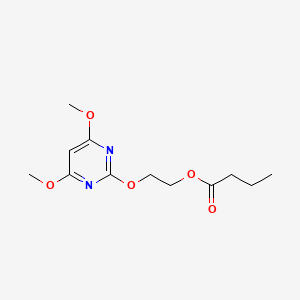
![(3Z)-3-{2-[(4-chlorobenzyl)oxy]benzylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B12941227.png)
![5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine](/img/structure/B12941232.png)
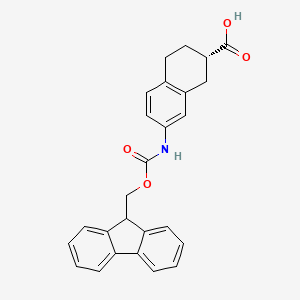

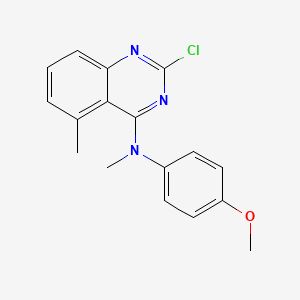
![6,9-Bis((2-(dimethylamino)ethyl)amino)benzo[g]phthalazine-5,10-dione](/img/structure/B12941258.png)
